N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide
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Description
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized through chemoselective monoacetylation using Novozym 435 as a catalyst. This process, involving acyl donors like vinyl acetate, highlights a kinetically controlled synthesis pathway crucial for antimalarial drug development (Magadum & Yadav, 2018).
Metabolism of Chloroacetamide Herbicides
A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological profiles of compounds similar to N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide, shedding light on environmental and health impacts (Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into 2-(substituted phenoxy) acetamide derivatives unveiled potential anticancer, anti-inflammatory, and analgesic properties. This includes the synthesis of compounds exhibiting significant biological activities, suggesting therapeutic applications beyond herbicide action (Rani et al., 2014).
Synthesis and Antimicrobial Evaluation
The synthesis of novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide demonstrated antimicrobial activities, contributing to the development of new antimicrobial agents. These findings open avenues for the application of this compound derivatives in combating microbial infections (Fuloria et al., 2009).
Environmental Persistence and Degradation
Studies on the environmental behavior of chloroacetanilide herbicides, including their reception, activity in soil, and presence in the hydrologic system, provide critical information on the environmental fate and degradation pathways. This research is essential for assessing the environmental impact and developing strategies for the safe use and disposal of such compounds (Banks & Robinson, 1986).
Biodegradation Mechanisms
Investigations into the biodegradation mechanisms of acetochlor highlight the role of microbial enzymes in the breakdown of chloroacetanilide herbicides. This research underpins bioremediation strategies for the detoxification of contaminated environments (Wang et al., 2015).
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-10(3-4-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMFXSJKMYVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.